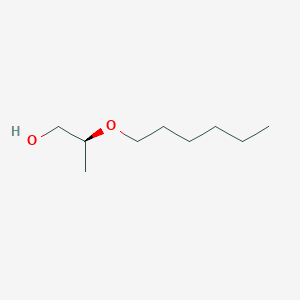
(2S)-2-(Hexyloxy)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Hexyloxy)-1-propanol is an organic compound with the molecular formula C9H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hexyl group attached to the oxygen atom of a propanol backbone. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Hexyloxy)-1-propanol typically involves the reaction of (S)-propylene oxide with hexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
(S)-Propylene oxide+HexanolCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(Hexyloxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (2S)-2-(Hexyloxy)propanal.
Reduction: The major product is (2S)-2-(Hexyloxy)propane.
Substitution: The major products depend on the substituent introduced, such as (2S)-2-(Hexyloxy)-1-chloropropane.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Hexyloxy)-1-propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-(Hexyloxy)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The hexyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments. These interactions play a crucial role in the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(Hexyloxy)-1-propanol: The enantiomer of (2S)-2-(Hexyloxy)-1-propanol with a different spatial arrangement of atoms.
2-(Hexyloxy)ethanol: A similar compound with a shorter carbon chain.
2-(Hexyloxy)propanol: A compound with a similar structure but without the chiral center.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals.
Eigenschaften
CAS-Nummer |
116422-40-3 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
(2S)-2-hexoxypropan-1-ol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
IRZHCXWAHUFSFW-VIFPVBQESA-N |
Isomerische SMILES |
CCCCCCO[C@@H](C)CO |
Kanonische SMILES |
CCCCCCOC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)

![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
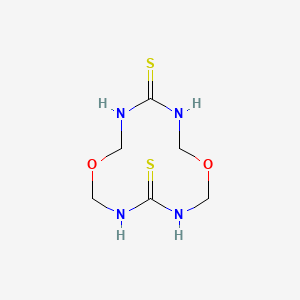
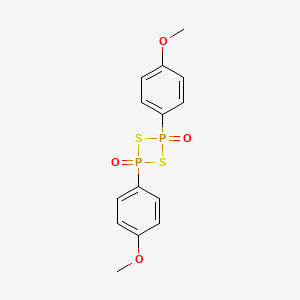

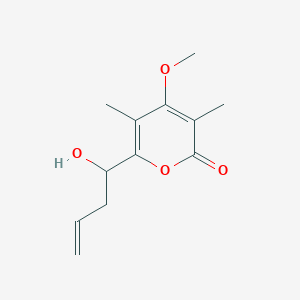

![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

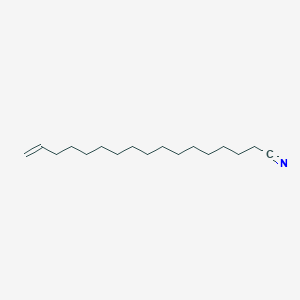

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
